molecular formula C22H14Cl2N2OS B2795667 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide CAS No. 478050-03-2

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

Cat. No.: B2795667
CAS No.: 478050-03-2
M. Wt: 425.33
InChI Key: INFAOCQGZBDZCY-KPKJPENVSA-N
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Description

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAOCQGZBDZCY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole Derivatives

(a) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
  • Key Difference : Chlorine substitution at positions 2,5 (vs. 2,4 in the target compound).
  • Impact: Altered electronic distribution and steric effects may influence receptor binding.
  • Molecular Weight : 399.29 g/mol (identical to the target compound) .
(b) N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide
  • Key Difference : Replacement of dichlorobenzamide with acetamide.
  • Impact: Reduced lipophilicity (XLogP3 ~4.5 vs. 6.1) and lower molecular weight (294.37 g/mol).

Benzoxazole and Thiazole Derivatives

(a) [18F]ZW27 and [18F]ZW31
  • Structure : Benzoxazole core with fluoro-sulfonamide substituents.
  • Application : PET imaging probes for α-synuclein aggregates in neurodegenerative diseases .
  • Comparison : The benzoxazole ring (vs. benzothiazole) reduces sulfur-mediated hydrophobic interactions. Fluorine substituents enhance bioavailability for CNS penetration, a feature absent in the target compound .
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure: Thiazole core with chlorophenyl and dimethylamino groups.
  • Activity : Cyclin-dependent kinase (CDK) inhibitor .
  • The dimethylamino group enhances solubility but may introduce steric hindrance .

Triazole and Thiadiazole Derivatives

(a) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole core with chlorophenyl and methylphenyl groups.
  • Activity : Broad-spectrum fungicidal and insecticidal properties .
  • Comparison : The thiadiazole ring’s electron-deficient nature contrasts with benzothiazole’s electron-rich system, affecting redox properties and target selectivity .
(b) N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol
  • Structure : Triazole core with sulfanyl and trimethoxyphenyl groups.
  • Comparison : The triazole ring’s smaller size may limit π-π stacking compared to benzothiazole, but the sulfanyl group enhances metal-binding capacity .

Table 1: Key Properties of Target Compound and Analogs

Compound Core Structure XLogP3 Molecular Weight (g/mol) Notable Bioactivity
Target Compound Benzothiazole 6.1 399.29 Kinase inhibition screening
N-[4-(Benzothiazol-2-yl)phenyl]-2,5-DCB Benzothiazole 6.0 399.29 Structural isomer
[18F]ZW31 Benzoxazole 4.8 ~450 α-Synuclein imaging
4-(4-Chlorophenyl)-Thiazole Derivative Thiazole 5.2 340.85 CDK inhibition

Table 2: Substituent Effects on Activity

Substituent Impact on Activity
2,4-Dichlorobenzamide High lipophilicity and halogen bonding; enhances kinase binding .
Benzoxazole Reduced sulfur interactions but improved CNS penetration for imaging .
Thiadiazole/Triazole Electron-deficient cores favor redox-mediated mechanisms (e.g., antimicrobial) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 2,4-dichlorobenzoyl chloride with 4-aminostilbene derivatives under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Introduction of the benzothiazole moiety via Suzuki-Miyaura cross-coupling or Wittig reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C) .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and degassing solvents to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and E/Z isomerism in the ethenyl group .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation .

Q. What solvent systems are recommended for purification via recrystallization?

  • Methodological Answer :

  • Methanol/Water : Ideal for removing polar impurities; dissolve the crude product in hot methanol and slowly add cold water to induce crystallization .
  • Ethyl Acetate/Hexane : Effective for non-polar byproducts; gradient elution (1:3 to 1:1 ratio) enhances crystal formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo anticancer activity data for benzothiazole-ethenyl benzamide derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and tissue distribution in rodent models .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify active/inactive forms .
  • Tumor Microenvironment Models : Use 3D spheroid assays or patient-derived xenografts (PDX) to mimic in vivo conditions and validate target engagement (e.g., EGFR inhibition) .

Q. What strategies mitigate off-target effects observed in enzyme inhibition studies involving benzothiazole-containing benzamides?

  • Methodological Answer :

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for off-target kinases (e.g., JAK2, ABL1) and refine substituents .
  • Structure-Activity Relationship (SAR) : Modify the dichlorophenyl or benzothiazole groups to reduce hydrophobic interactions with non-target proteins .
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values against 50+ kinases and prioritize selective analogs .

Q. How should researchers design experiments to validate the compound’s mechanism of action in disrupting cancer cell proliferation?

  • Methodological Answer :

  • Gene Expression Analysis : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7, A549) to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Western Blotting : Quantify protein levels of key targets (e.g., Bcl-2, caspase-3) to confirm apoptosis induction .
  • CRISPR Knockout : Generate knockout cell lines for suspected targets (e.g., STAT3) and compare dose-response curves to wild-type cells .

Q. What experimental approaches address contradictory data in reactive oxygen species (ROS) modulation studies?

  • Methodological Answer :

  • Flow Cytometry : Use DCFH-DA probes to quantify ROS levels in real-time across multiple cell lines .
  • Antioxidant Coadministration : Test ROS-dependent cytotoxicity by pretreating cells with N-acetylcysteine (NAC) and measuring rescue effects .
  • Mitochondrial Isolation : Assess direct ROS generation in isolated mitochondria via Amplex Red assays .

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